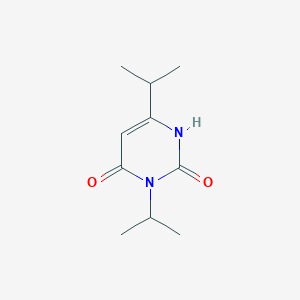

3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3,6-di(propan-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-5-9(13)12(7(3)4)10(14)11-8/h5-7H,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATXCGWBITYPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes for Pyrimidine-2,4-dione Derivatives

Based on the synthesis of related uracil derivatives, preparation often involves multi-component reactions or condensation processes starting from β-ketoesters, urea or substituted ureas, and appropriate alkylating agents.

Specific Synthetic Strategy for 3,6-Disubstituted Pyrimidine-2,4-diones

For 3,6-disubstituted derivatives such as 3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione, the isopropyl groups can be introduced by using isopropyl-substituted precursors or by alkylation of the pyrimidine ring at these positions.

- Starting materials may include isopropyl-substituted β-ketoesters or α-chloroketones.

- A multi-component reaction involving α-chloroketones, isocyanates, and amines under Pd catalysis has been reported for related pyrimidine-2,4-diones, yielding substituted uracil derivatives in good yields (e.g., 73%).

- The reaction conditions typically involve anhydrous solvents (e.g., THF), elevated temperatures (e.g., 110 °C), and pressurized CO atmosphere for carbonylation steps.

Key Reaction Conditions and Catalysts

- Pd(OAc)2 as a catalyst with triphenylphosphine ligand is effective for carbonylation steps.

- Reaction times range from 10 hours to overnight to ensure completion.

- Purification is commonly done by column chromatography using petroleum ether/ethyl acetate mixtures.

Alternative Preparation Approaches

- Condensation of methyl-substituted β-ketoesters with biuret or urea derivatives in ethanol under basic conditions (e.g., sodium ethoxide) at moderate temperatures (50–80 °C) can yield pyrimidine-2,4-diones.

- Use of dehydrating agents such as titanium tetraethoxide (Ti(OEt)4) can enhance cyclization efficiency and yield (up to 71% reported for related compounds).

- Post-reaction acidification and extraction steps facilitate isolation of the product as a solid.

Comparative Data Table of Preparation Parameters for Related Pyrimidine-2,4-dione Derivatives

Detailed Research Findings and Notes

- The Pd-catalyzed carbonylation method enables formation of complex substituted pyrimidine-2,4-diones with controlled substitution patterns and good yields.

- The use of α-chloroketones and isocyanates allows for modular introduction of substituents at positions 3 and 6, which can be adapted to isopropyl groups for the target compound.

- Base-catalyzed condensation with biuret and methyl β-ketoesters is a classical approach, but yields may be lower without dehydrating agents.

- The addition of titanium tetraethoxide improves cyclization efficiency and product purity, offering an alternative route.

- Reaction monitoring by NMR (1H, 13C, HSQC, HMBC), FT-IR, and GC-MS is essential for confirming product structure and purity.

- The choice of solvent, temperature, and catalyst loading critically affects yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups, leading to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine-2,4-diones exhibit antimicrobial properties. For example, compounds structurally related to 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione have been evaluated for their effectiveness against various bacterial strains. Studies have shown moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics .

Antitumor Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, a derivative exhibited significant antitumor activity by inducing reactive oxygen species (ROS) production which led to apoptosis in cancer cell lines. The compound's ability to inhibit tumor cell migration and proliferation was demonstrated in vitro, suggesting its potential as an anticancer agent .

Other Biological Activities

Beyond antimicrobial and antitumor effects, compounds related to this compound have been investigated for various biological activities:

- Anticonvulsant : Some derivatives have shown promise in seizure control.

- Anti-inflammatory : Certain analogs exhibit anti-inflammatory properties.

- PDE Inhibition : Compounds have been identified as phosphodiesterase inhibitors .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. Its derivatives can serve as intermediates in the production of polymers and other materials with specific electronic or optical properties.

Case Study: Synthesis of Advanced Materials

A notable case study involved the synthesis of a polymeric material using derivatives of pyrimidine-2,4-diones. The resulting materials demonstrated enhanced thermal stability and conductivity compared to traditional polymers. This application showcases the versatility of the compound in advanced material development .

Table 1: Biological Activities of Pyrimidine Derivatives

Table 2: Synthesis Methods for Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position : The 3,6-diisopropyl configuration distinguishes the compound from 3-substituted quinazoline derivatives (e.g., ), where substitutions at the 3-position alone confer dual kinase inhibition . In contrast, the 6-position substitution in pyrido[2,3-d]pyrimidine derivatives () enhances herbicidal activity via π–π stacking with FAD .

- Ring Systems: Pyrido[2,3-d]pyrimidine derivatives () exhibit a fused bicyclic structure, increasing planar surface area for target binding compared to monocyclic pyrimidine-diones. This structural feature correlates with higher LUMO energies, influencing electron acceptor capacity .

Physicochemical and Pharmacokinetic Profiles

- Solubility : 3-Substituted quinazoline-diones demonstrate enhanced water solubility compared to cabozantinib, a tyrosine kinase inhibitor, due to polar N-acylhydrazone groups . In contrast, 3,6-diisopropyl groups may reduce aqueous solubility but improve lipid bilayer penetration.

- ADME Properties : In silico predictions for 3-substituted quinazoline-diones indicate high oral bioavailability (>80%) and moderate logP values (2.5–3.5), suggesting balanced lipophilicity . Similar analyses for 3,6-diisopropyl derivatives are lacking but could be inferred from alkyl-substituted analogs.

Research Findings and Contradictions

- Synthetic Challenges: Dialkylation of pyrimidine-diones () produces mixtures of mono- and dialkylated products, complicating purification. For example, 1-(2-hydroxypropyl)pyrimidine-2,4-dione (16) and its dialkylated analog (17) are formed in low yields (11% and 5%, respectively) . This contrasts with selective 2,4-diaminoquinazoline synthesis (), where stepwise substitutions achieve higher selectivity .

- Divergent Activities : While 3-substituted quinazoline-diones show anticancer activity, pyrido[2,3-d]pyrimidine-diones exhibit herbicidal effects despite structural similarities. This highlights the role of ring system modifications in determining target specificity .

Biological Activity

3,6-Diisopropylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features that allow for interactions with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two isopropyl groups at positions 3 and 6 of the pyrimidine ring and two carbonyl groups at positions 2 and 4.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine-2,4-dione exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives showed that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 3,6-Diisopropylpyrimidine-2,4-dione | Moderate | Moderate |

| Compound A (similar structure) | High | Moderate |

| Compound B (similar structure) | Low | High |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell proliferation and survival .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 25 µM. This suggests a promising avenue for further development as an anticancer agent.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like this compound have been investigated for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related signaling pathways .

Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives

| Compound | Inhibition of Cytokines | Mechanism of Action |

|---|---|---|

| 3,6-Diisopropylpyrimidine-2,4-dione | Significant | NF-kB pathway inhibition |

| Compound C (similar structure) | Moderate | COX inhibition |

| Compound D (similar structure) | High | TNF-alpha suppression |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,6-diisopropylpyrimidine-2,4(1H,3H)-dione derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrimidine-dione cores and acylating agents. For example, biphenyl carbonyl groups have been coupled to hydroxypyrimidine-dione scaffolds using acetic acid as a solvent (yields: 51–87%) . Optimization strategies include adjusting stoichiometry, using high-purity reagents, and employing recrystallization (e.g., from water/ethanol mixtures) to improve yields . Monitoring reactions via TLC and optimizing reflux duration (e.g., 20 hours in ) are critical .

Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions. For example, methylene protons in benzyl-substituted derivatives appear at 5.13–5.21 ppm, while NH protons in acetamide derivatives resonate at 9.68–10.41 ppm .

- HRMS (ESI-) : Validates molecular weight (e.g., m/z matching calculated values within 2 ppm error) .

- X-ray crystallography : Resolves tautomeric ambiguities and hydrogen-bonding networks, as demonstrated for 6-(trifluoromethyl)pyrimidine-2,4-dione .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when characterizing substituted pyrimidine-2,4-dione derivatives?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or overlapping proton signals. Strategies include:

- Using high-field NMR (≥400 MHz) to resolve splitting patterns .

- Employing 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, coupling between NH and adjacent protons can confirm substitution patterns .

- Comparing experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What structure-activity relationship (SAR) trends have been observed for pyrimidine-2,4-dione derivatives in antimicrobial studies?

- Methodological Answer :

- Position 1 alkylation : Alkylation (e.g., benzyl or acetamide groups) at position 1 reduces antimicrobial activity. For example, 1-benzyl derivatives showed lower activity against Staphylococcus aureus than non-alkylated analogs .

- Electron-withdrawing substituents : Trifluoromethyl groups at position 6 enhance activity, likely due to improved target binding or metabolic stability .

- Heterocyclic modifications : Thiazole rings at position 6 (e.g., 2-methyl-1,3-thiazol-4-yl) significantly improve activity against Gram-positive bacteria .

Q. What methodological approaches are recommended for analyzing the hydrogen-bonding network in pyrimidine-2,4-dione crystals?

- Methodological Answer :

- X-ray crystallography : Directly visualizes intermolecular interactions. For example, N–H···O and O–H···O bonds in 6-(trifluoromethyl)pyrimidine-2,4-dione form ring dimers critical for crystal packing .

- IR spectroscopy : Detects hydrogen bonding via O–H/N–H stretching frequencies (e.g., broad peaks at 2500–3300 cm⁻¹) .

- Computational modeling : Tools like Gaussian or ORCA can calculate hydrogen-bond strengths and predict stability .

Q. How can researchers design pyrimidine-2,4-dione derivatives to improve selectivity toward HIV reverse transcriptase?

- Methodological Answer :

- Pharmacophore modeling : Identify key functional groups (e.g., 3-hydroxyl, biphenyl substituents) that bind to the active site, as seen in HIV rev inhibitors .

- Docking studies : Use software like AutoDock Vina to predict binding poses and optimize substituent geometry .

- Bioisosteric replacement : Replace labile groups (e.g., hydroxyl with fluorine) to enhance metabolic stability without sacrificing affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across structurally similar pyrimidine-2,4-dione derivatives?

- Methodological Answer :

- Dose-response profiling : Re-evaluate IC50/EC50 values under standardized conditions (e.g., fixed cell lines, consistent assay protocols) .

- Metabolic stability testing : Use liver microsome assays to identify derivatives prone to rapid degradation, which may explain inconsistent activity .

- Target engagement studies : Confirm compound-target interaction via SPR or thermal shift assays to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.